![molecular formula C12H15ClO2 B14247518 2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- CAS No. 512180-26-6](/img/structure/B14247518.png)
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- is a heterocyclic organic compound that features a pyran ring structure with a chlorophenylmethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. Another approach involves the phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Additionally, a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement followed by base-catalyzed isomerization and 6π-oxaelectrocyclization can also be employed .
Industrial Production Methods
Industrial production of this compound may utilize large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorophenylmethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules and studying their interactions with biological systems.
Mecanismo De Acción
The mechanism by which 2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxytetrahydropyran: A methoxy-substituted tetrahydropyran with similar structural features.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Another pyran derivative with a propynyloxy substituent.
2H-Pyran, tetrahydro-2-[(tetrahydro-2-furanyl)methoxy]-: A compound with a tetrahydrofuranyl substituent.
Uniqueness
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- is unique due to its chlorophenylmethoxy substituent, which imparts distinct chemical properties and potential applications compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
512180-26-6 |
|---|---|
Fórmula molecular |
C12H15ClO2 |
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15ClO2/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12H,3-4,7-9H2 |
Clave InChI |
PWWNOPHTVOOXQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


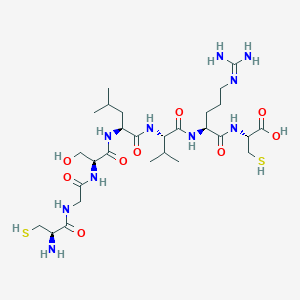
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
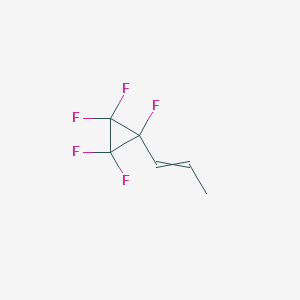
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
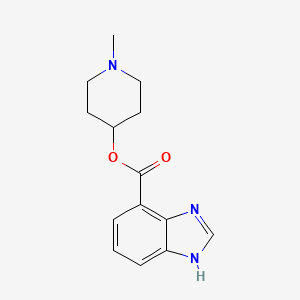
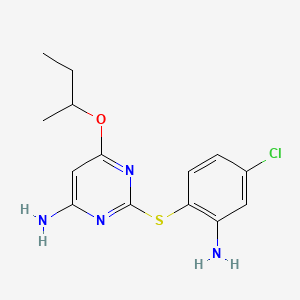
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)
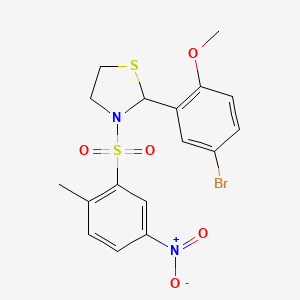
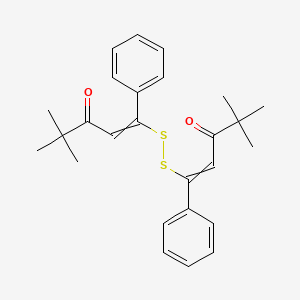
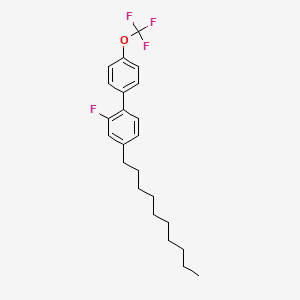

![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
